Corticotropin

Description

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C207H308N56O58S/c1-108(2)89-140(186(302)240-135(69-74-163(279)280)182(298)254-149(204(320)321)94-117-43-20-15-21-44-117)250-193(309)152-54-35-86-262(152)202(318)147(92-116-41-18-14-19-42-116)252-171(287)114(11)230-175(291)132(66-71-160(273)274)234-170(286)113(10)231-191(307)150(105-265)255-183(299)136(70-75-164(281)282)241-190(306)146(98-165(283)284)249-180(296)133(67-72-161(275)276)235-169(285)112(9)229-157(270)101-225-174(290)145(97-156(213)269)251-194(310)153-55-36-87-263(153)203(319)148(93-119-60-64-123(268)65-61-119)253-199(315)167(110(5)6)257-185(301)129(49-26-30-79-210)243-198(314)168(111(7)8)259-196(312)155-57-38-85-261(155)201(317)139(53-34-83-223-207(218)219)244-178(294)130(51-32-81-221-205(214)215)237-177(293)128(48-25-29-78-209)236-176(292)127(47-24-28-77-208)232-158(271)103-227-197(313)166(109(3)4)258-195(311)154-56-37-84-260(154)200(316)138(50-27-31-80-211)233-159(272)102-226-173(289)143(95-120-99-224-126-46-23-22-45-124(120)126)247-179(295)131(52-33-82-222-206(216)217)238-187(303)142(90-115-39-16-13-17-40-115)246-189(305)144(96-121-100-220-107-228-121)248-181(297)134(68-73-162(277)278)239-184(300)137(76-88-322-12)242-192(308)151(106-266)256-188(304)141(245-172(288)125(212)104-264)91-118-58-62-122(267)63-59-118/h13-23,39-46,58-65,99-100,107-114,125,127-155,166-168,224,264-268H,24-38,47-57,66-98,101-106,208-212H2,1-12H3,(H2,213,269)(H,220,228)(H,225,290)(H,226,289)(H,227,313)(H,229,270)(H,230,291)(H,231,307)(H,232,271)(H,233,272)(H,234,286)(H,235,285)(H,236,292)(H,237,293)(H,238,303)(H,239,300)(H,240,302)(H,241,306)(H,242,308)(H,243,314)(H,244,294)(H,245,288)(H,246,305)(H,247,295)(H,248,297)(H,249,296)(H,250,309)(H,251,310)(H,252,287)(H,253,315)(H,254,298)(H,255,299)(H,256,304)(H,257,301)(H,258,311)(H,259,312)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,320,321)(H4,214,215,221)(H4,216,217,222)(H4,218,219,223)/t112-,113-,114-,125-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,166-,167-,168-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLFZVILOHSSID-OVLDLUHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C207H308N56O58S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4541 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Easily soluble in cold water, hot water., Appreciably soluble in 60 to 70% alcohol or acetone. Almost completely precipitated in 2.5% trichloroacetic acid soln. Also precipitated from dilute soln by 20% sulfosalicylic acid and by 5% lead acetate soln., Freely soluble in water. Partly precipitated at the isoelectric point (pH 4.65-4.80) | |

| Record name | Corticotropin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Corticotropin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

12427-33-7, 9002-60-2 | |

| Record name | Corticotropin [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012427337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corticotropin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Corticotropin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Corticotropin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Corticotropin Signaling Pathway in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corticotropin, also known as adrenocorticotropic hormone (ACTH), is a peptide hormone renowned for its central role in the hypothalamic-pituitary-adrenal (HPA) axis. Beyond its systemic functions, ACTH and related melanocortin peptides exert direct and significant effects within the central nervous system (CNS). In neuronal cells, this compound signaling is primarily mediated by the melanocortin receptors MC3R and MC4R, members of the G protein-coupled receptor (GPCR) superfamily. Activation of these receptors initiates a cascade of intracellular events, influencing a wide array of neuronal functions including energy homeostasis, feeding behavior, and neuroprotection.[1][2][3] This technical guide provides a comprehensive overview of the core this compound signaling pathway in neurons, detailing the molecular components, downstream effectors, and key experimental protocols for its investigation.

Introduction to this compound Signaling in the CNS

The melanocortin system in the brain is a crucial regulator of various physiological processes.[1][2] this compound and other melanocortin peptides, derived from the precursor protein pro-opiomelanocortin (POMC), act as ligands for five distinct melanocortin receptors (MCRs).[2] Within the CNS, the MC3R and MC4R are the most relevant for mediating the effects of these peptides on neuronal activity.[4] The signaling pathways initiated by the activation of these receptors are complex and can be pleiotropic, depending on the specific ligand, receptor subtype, and cellular context.[1][5]

Core Components of the Signaling Pathway

The canonical this compound signaling pathway in neuronal cells involves the following key components:

-

Ligand: this compound (ACTH) and other melanocortin peptides (e.g., α-MSH).

-

Receptors: Melanocortin 3 Receptor (MC3R) and Melanocortin 4 Receptor (MC4R). These are Class A GPCRs.

-

Accessory Proteins: Melanocortin Receptor Accessory Proteins (MRAPs), such as MRAP2, can modulate receptor trafficking and ligand selectivity.[6]

-

G Proteins: MC3R and MC4R primarily couple to the stimulatory G protein, Gαs, leading to the activation of adenylyl cyclase.[1][5] There is also evidence for coupling to Gαq or Gαi under certain conditions.[1][5]

-

Effector Enzyme: Adenylyl Cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Second Messenger: Cyclic Adenosine Monophosphate (cAMP).

-

Downstream Kinase: Protein Kinase A (PKA), which is activated by cAMP.

-

Transcription Factors: cAMP Response Element-Binding Protein (CREB) is a key transcription factor phosphorylated and activated by PKA.

-

Other Potential Effectors: In cases of Gαq coupling, phospholipase C (PLC) activation can lead to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation.

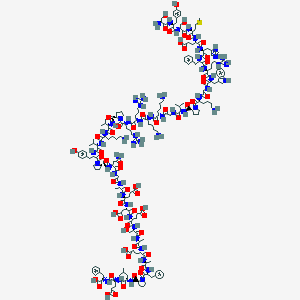

Below is a diagram illustrating the primary this compound signaling pathway in neuronal cells.

Quantitative Data on Ligand-Receptor Interactions

Quantifying the binding affinity (Kd) and functional potency (EC50) of this compound for its neuronal receptors is crucial for understanding its physiological effects and for drug development. While data specifically from neuronal cells is limited, studies in heterologous expression systems provide valuable insights.

| Parameter | Ligand | Receptor | Cell Type | Value | Reference |

| EC50 | ACTH | MC2R/MRAP | HEK293 | 0.52 nM | [7] |

| EC50 | ACTH | MC4R/MRAP2a | HEK293 | Similar to MC2R | [6] |

| EC50 | α-MSH | MC3R | HEK293 | 1.3 nM | [8] |

| EC50 | α-MSH | MC4R | HEK293 | 0.2 nM | [8] |

Note: EC50 values can vary depending on the specific assay conditions and the accessory proteins expressed.

Downstream Signaling Events and Cellular Responses

Activation of MC3R and MC4R in neurons leads to a variety of downstream cellular responses:

-

cAMP Production: The primary and most well-characterized downstream event is the rapid increase in intracellular cAMP concentration.

-

PKA Activation and Substrate Phosphorylation: Activated PKA phosphorylates a multitude of intracellular proteins on serine and threonine residues, including ion channels and transcription factors.

-

CREB Phosphorylation and Gene Expression: Phosphorylation of CREB at Ser133 is a key event leading to the recruitment of transcriptional co-activators and the regulation of target gene expression. This can influence neuronal survival, plasticity, and function.

-

Modulation of Ion Channel Activity: this compound signaling can modulate the activity of various ion channels, thereby altering neuronal excitability. This can manifest as changes in resting membrane potential, firing rate, and synaptic transmission.

-

Intracellular Calcium Mobilization: While the canonical pathway involves cAMP, evidence suggests that melanocortin receptors can also couple to Gαq, leading to an increase in intracellular calcium levels, although this is less characterized in neurons.[9][10][11]

Detailed Experimental Protocols

Investigating the this compound signaling pathway in neuronal cells requires a range of specialized techniques. Below are detailed protocols for key experiments.

Neuronal Cell Culture and Differentiation

The human neuroblastoma cell line SH-SY5Y is a commonly used model for studying neuronal signaling as it can be differentiated into a more mature neuronal phenotype.

Protocol for SH-SY5Y Differentiation:

-

Cell Seeding: Plate SH-SY5Y cells in a T-75 flask with basic growth medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin).[12][13][14][15][16]

-

Initial Differentiation (Day 1-7): When cells reach 40-50% confluency, replace the growth medium with Differentiation Medium #1 (e.g., DMEM/F12 with 1% FBS and 10 µM all-trans-retinoic acid). Change the medium every 2-3 days.[12][13][14][15][16]

-

First Passage (Day 7): Split the cells 1:1 onto uncoated dishes in Differentiation Medium #1.[13]

-

Second Differentiation Phase (Day 8-10): Change the medium to Differentiation Medium #2 (e.g., Neurobasal medium with B27 supplement and 10 µM all-trans-retinoic acid).[14]

-

Second Passage (Day 10): Split the cells 1:1 onto plates coated with an extracellular matrix (e.g., Geltrex or poly-D-lysine) in Differentiation Medium #2.[13]

-

Final Differentiation (Day 11-18): Change the medium to Differentiation Medium #3 (e.g., Neurobasal medium with B27 supplement and 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF)). Change the medium every 3 days.[13][14]

-

Experimental Use: Differentiated neurons are ready for experiments from day 18 onwards.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of ACTH for its receptors in neuronal membranes.

Protocol for Radioligand Binding Assay:

-

Membrane Preparation: Homogenize cultured neuronal cells or brain tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors). Centrifuge at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH), and varying concentrations of unlabeled ACTH (for competition binding).

-

Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 of ACTH and calculate the Ki using the Cheng-Prusoff equation. For saturation binding, use increasing concentrations of the radioligand to determine Kd and Bmax.

cAMP Assay

This assay quantifies the production of cAMP in response to ACTH stimulation.

Protocol for cAMP Assay:

-

Cell Plating: Seed differentiated neuronal cells in a 96-well plate.

-

Stimulation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with varying concentrations of ACTH for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

Detection: Use a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen) to measure the concentration of cAMP in the cell lysates. These kits typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to a specific antibody.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Use this curve to determine the cAMP concentration in your samples and plot a dose-response curve for ACTH to determine the EC50.

Western Blot for Phospho-CREB

This technique is used to measure the phosphorylation of CREB, a key downstream target of the cAMP/PKA pathway.

Protocol for Western Blotting:

-

Cell Treatment and Lysis: Treat differentiated neuronal cells with ACTH for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB Ser133).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the pCREB signal to the total CREB or a loading control (e.g., GAPDH or β-actin) to determine the fold-change in CREB phosphorylation.[17][18]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the effects of ACTH on the electrical properties of individual neurons.[19][20][21][22][23]

Protocol for Whole-Cell Patch-Clamp:

-

Brain Slice Preparation: Prepare acute brain slices from a region of interest (e.g., hypothalamus, amygdala) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[24][25][26][27][28]

-

Recording Setup: Transfer a brain slice to a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Patch Pipette: Pull a glass micropipette with a resistance of 3-7 MΩ and fill it with an internal solution that mimics the intracellular ionic composition.

-

Giga-seal Formation: Under visual guidance, carefully approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

-

Recording: In current-clamp mode, record the neuron's membrane potential and firing activity before and after bath application of ACTH. In voltage-clamp mode, hold the membrane potential at a specific voltage and record the currents flowing across the membrane in response to ACTH.

-

Data Analysis: Analyze changes in resting membrane potential, input resistance, action potential firing frequency, and the amplitude and frequency of synaptic currents.

Conclusion

The this compound signaling pathway in neuronal cells represents a complex and multifaceted system with significant implications for neuronal function and CNS disorders. While the canonical Gαs-cAMP-PKA cascade is the primary signaling route, the potential for alternative G protein coupling adds another layer of complexity. The experimental protocols detailed in this guide provide a robust framework for researchers to dissect the molecular mechanisms of this pathway and to identify and characterize novel therapeutic agents targeting the melanocortin system in the brain. Further research, particularly focusing on generating quantitative data in neuronal-specific models, will be crucial for a more complete understanding of this compound's role in the central nervous system.

References

- 1. The melanocortin receptor signaling system and its role in neuroprotection against neurodegeneration: Therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Melanocortin 4 receptor becomes an ACTH receptor by coexpression of melanocortin receptor accessory protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adrenocorticotropic Hormone (ACTH) Responses Require Actions of the Melanocortin-2 Receptor Accessory Protein on the Extracellular Surface of the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 9. Effects of ACTH and angiotensin II on cytosolic calcium in cultured adrenal glomerulosa cells. Role of cAMP production in the ACTH effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of calcium ions in the mechanism of ACTH stimulation of cortisol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of Ca2+ in the action of adrenothis compound in cultured human adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]

- 15. static.igem.org [static.igem.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. BDNF/TrkB signaling endosomes in axons coordinate CREB/mTOR activation and protein synthesis in the cell body to induce dendritic growth in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 20. Patch Clamp Protocol [labome.com]

- 21. protocols.io [protocols.io]

- 22. Protocol for simultaneous patch-clamp recording from tanycytes and neurons in living mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Preparation of Cortical Brain Slices for Electrophysiological Recording | Springer Nature Experiments [experiments.springernature.com]

- 26. precisionary.com [precisionary.com]

- 27. protocols.io [protocols.io]

- 28. researchgate.net [researchgate.net]

Mechanism of Action of Corticotropin on the Adrenal Cortex: A Technical Guide

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of adrenocorticotropic hormone (ACTH), or corticotropin, on the adrenal cortex. It is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of the signaling cascades, regulatory processes, and experimental methodologies central to this critical physiological axis.

Introduction: The Hypothalamic-Pituitary-Adrenal (HPA) Axis

Adrenocorticotropic hormone is a 39-amino acid peptide hormone synthesized and secreted by the anterior pituitary gland.[1] It is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, a major neuroendocrine system that regulates responses to stress and homeostasis.[2][3] The synthesis and release of ACTH are stimulated by the this compound-releasing hormone (CRH) from the hypothalamus.[4][5] Circulating ACTH then acts primarily on the adrenal cortex, the outer region of the adrenal gland, to stimulate the production and release of glucocorticoids, principally cortisol in humans.[2][4][5] The adrenal cortex is divided into three zones: the zona glomerulosa (producing mineralocorticoids), the zona fasciculata (producing glucocorticoids), and the zona reticularis (producing androgens).[5][6] ACTH is the main stimulus for the zona fasciculata and zona reticularis.[5][6]

The Primary Signaling Pathway: The cAMP/PKA Cascade

The predominant mechanism of ACTH action is initiated by its binding to a specific cell surface receptor on adrenocortical cells, leading to the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway.[1][4]

2.1 Receptor Binding and G-Protein Activation

ACTH binds exclusively to the melanocortin 2 receptor (MC2R), a G protein-coupled receptor (GPCR).[4][6][7] For MC2R to be correctly trafficked to the plasma membrane and for it to bind ACTH and activate signaling, it requires the presence of a small transmembrane accessory protein known as the melanocortin receptor accessory protein (MRAP).[6][8][9] Mutations in either the MC2R or MRAP gene can lead to familial glucocorticoid deficiency (FGD), a condition characterized by ACTH resistance.[6][9]

Upon ACTH binding, the MC2R-MRAP complex undergoes a conformational change that activates an associated heterotrimeric Gs protein.[6][10] This activation causes the Gαs subunit to dissociate and exchange its bound GDP for GTP.

2.2 cAMP Synthesis and PKA Activation

The activated Gαs subunit stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][4][11] The resulting increase in intracellular cAMP concentration is the central second messenger in the ACTH signaling cascade.[1][12] cAMP then activates protein kinase A (PKA), a serine/threonine kinase, by binding to its regulatory subunits, causing the release and activation of its catalytic subunits.[4][6][11]

References

- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 2. Adrenocorticotropic hormone - Wikipedia [en.wikipedia.org]

- 3. Dynamics of ACTH and Cortisol Secretion and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ACTH receptor - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Editorial: ACTH Action in the Adrenal Cortex: From Molecular Biology to Pathophysiology [frontiersin.org]

- 9. ec.bioscientifica.com [ec.bioscientifica.com]

- 10. ACTH Receptor (MC2R) Specificity: What Do We Know About Underlying Molecular Mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes [frontiersin.org]

- 12. Mechanism of action of ACTH: beyond cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of Corticotropin-Releasing Hormone in Peripheral Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corticotropin-releasing hormone (CRH), a 41-amino acid neuropeptide, is the principal regulator of the hypothalamic-pituitary-adrenal (HPA) axis, orchestrating the body's response to stress. However, a growing body of evidence has unveiled a complex and critical role for CRH in a wide array of peripheral tissues. Beyond its neuroendocrine functions, peripherally expressed CRH and its receptors act as key modulators in local physiological and pathophysiological processes, including inflammation, immune responses, cell proliferation and differentiation, and tissue barrier integrity. This technical guide provides an in-depth exploration of the functions of CRH in various peripheral systems, presenting quantitative data, detailed experimental methodologies, and an analysis of the intricate signaling pathways involved.

CRH and its Receptors in the Periphery

CRH exerts its effects through two main G-protein coupled receptors: CRH receptor type 1 (CRHR1) and CRH receptor type 2 (CRHR2). Both receptors are expressed in a tissue-specific manner throughout the periphery, mediating distinct and sometimes opposing actions of CRH and its related urocortins.

Table 1: Quantitative Data on CRH Receptor Binding Affinity (Kd) in Peripheral Tissues

| Tissue/Cell Type | Receptor Subtype | Radioligand | Kd (nM) | Reference |

| Fetal Sheep Anterior Pituitary | CRHR1 | ¹²⁵I-Tyr-oCRH | ~1 | [1] |

| Human Myometrium | CRHR1 | ¹²⁵I-Tyr-oCRH | 1.6 | [2] |

| Rat Brain | CRHR1 | ¹²⁵I-Tyr-oCRH | 1-1.6 | [2] |

| Rat Heart | CRHR2 | ¹²⁵I-Tyr-oCRH | ~25 (lower affinity than CRHR1) | [2] |

Functional Roles of CRH in Peripheral Tissues

The Cutaneous System: A Peripheral Stress Response Axis

The skin possesses a local equivalent of the HPA axis, where CRH plays a pivotal role in maintaining homeostasis and responding to stressors.[3] CRH and its receptors are expressed in various skin cells, including keratinocytes, melanocytes, fibroblasts, and mast cells.[4]

Key Functions:

-

Cell Proliferation and Differentiation: CRH exhibits cell-type-specific effects on proliferation. It stimulates the proliferation of dermal fibroblasts while inhibiting the proliferation of keratinocytes and melanocytes, promoting their differentiation.[4][5][6] This dual role is critical for wound healing and maintaining epidermal integrity.

-

Immune Modulation: Cutaneous CRH acts as a pro-inflammatory mediator, stimulating the degranulation of mast cells and the release of inflammatory molecules like histamine and vascular endothelial growth factor (VEGF).[7][8] This contributes to local inflammatory responses and angiogenesis.

-

Sebaceous Gland Function: CRH can stimulate the secretory activity of sebocytes, potentially influencing skin conditions like acne.[4]

Table 2: Quantitative Effects of CRH on Skin Cells

| Cell Type | Effect | CRH Concentration | EC50 | Quantitative Change | Reference |

| Dermal Fibroblasts | Stimulation of proliferation | - | - | Increased transition from G1/0 to S phase | [4][5] |

| HaCaT Keratinocytes | Inhibition of proliferation | - | 3.3 x 10⁻¹⁰ M (for CRHR1 agonist) | - | [6] |

| HaCaT Keratinocytes | Stimulation of IL-6 secretion | - | - | Increased IL-6 levels | [4] |

| HaCaT Keratinocytes | Inhibition of IL-1β secretion | - | - | Decreased IL-1β levels | [4] |

| Mast Cells (Rat Skin) | Degranulation & Increased Vascular Permeability | 0.1-10 µM (intradermal) | - | Dose-dependent increase | [8] |

The Immune System: A Complex Immunomodulator

CRH is a significant modulator of the immune system, with its effects being context-dependent and mediated by both central and peripheral pathways. Peripherally, CRH often exhibits pro-inflammatory actions.[9][10]

Key Functions:

-

Cytokine Release: CRH can stimulate the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) from various immune cells, including microglia and peripheral blood mononuclear cells.[11][12]

-

Mast Cell Activation: As mentioned, CRH is a potent activator of mast cells, leading to the release of histamine and other inflammatory mediators.[7][8] This action is implicated in allergic reactions and neuroinflammatory conditions.[7][13]

-

Lymphocyte Function: CRH can influence lymphocyte activity, although the effects can be complex and may depend on the specific cell type and activation state.

Table 3: Quantitative Effects of CRH on Immune Cells

| Cell Type | Effect | CRH Concentration | Quantitative Change | Reference |

| Rat Microglia | Stimulation of proliferation | 10-500 nM | Maximal response at 50 nM | [11] |

| Rat Microglia | Stimulation of TNF-α release | Dose-dependent | Transient and rapid increase | [11] |

| Human Peripheral Blood Mononuclear Cells | Stimulation of IL-6 release | - | Significant increase | [12] |

| Human Mast Cells (LAD2) | Stimulation of VEGF release | - | Significant increase | [14] |

The Gastrointestinal Tract: A Mediator of Stress-Induced Gut Dysfunction

CRH plays a crucial role in the brain-gut axis, and its peripheral actions contribute significantly to stress-related gastrointestinal disorders.

Key Functions:

-

Intestinal Permeability: CRH can increase intestinal epithelial permeability, a key factor in the pathophysiology of inflammatory bowel disease and irritable bowel syndrome. This effect is often mediated by mast cell activation.[15][16]

-

Motility and Secretion: Peripheral CRH can influence gut motility and secretion, contributing to symptoms like diarrhea and abdominal pain in response to stress.

-

Angiogenesis: CRH signaling has been shown to regulate intestinal angiogenesis, with CRHR1 activation promoting and CRHR2 activation inhibiting this process in human intestinal microvascular endothelial cells.[10]

The Reproductive System: A Local Regulator of Reproductive Events

CRH and its receptors are expressed in various reproductive tissues, including the ovaries, uterus, and placenta, where they play important roles in an autocrine and paracrine manner.

Key Functions:

-

Ovulation and Implantation: CRH is involved in the inflammatory processes associated with ovulation and blastocyst implantation.

-

Pregnancy and Parturition: Placental CRH is crucial for regulating the length of gestation and the timing of childbirth.

The Cardiovascular System: A Modulator of Vascular Tone and Cardiac Function

Peripheral CRH can influence cardiovascular function, with CRHR2 being the predominant receptor in the heart and vasculature. Peripheral administration of CRH can lead to vasodilation and a decrease in mean arterial pressure.

Signaling Pathways of CRH in Peripheral Tissues

CRH receptor activation initiates a cascade of intracellular signaling events that are highly dependent on the cell type and the specific receptor subtype involved. The primary signaling pathways include the adenylyl cyclase/protein kinase A (PKA) pathway and the phospholipase C/protein kinase C (PKC) pathway.

CRH Signaling Pathways Diagram

References

- 1. Characteristics and developmental changes of corticotrophin-releasing hormone-binding sites in the fetal sheep anterior pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-Releasing Hormone-Binding Protein and Stress: From Invertebrates to Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Role of Peripheral this compound-Releasing Hormone (CRH) on Dermal Fibroblasts | PLOS One [journals.plos.org]

- 4. This compound releasing hormone and the skin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Role of Peripheral this compound-Releasing Hormone (CRH) on Dermal Fibroblasts | PLOS One [journals.plos.org]

- 6. This compound-releasing hormone triggers differentiation in HaCaT keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound-releasing hormone induces skin mast cell degranulation and increased vascular permeability, a possible explanation for its proinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound-releasing hormone induces keratinocyte differentiation in the adult human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The this compound Releasing Hormone Family of Peptides Regulates Intestinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound-releasing hormone induces proliferation and TNF-alpha release in cultured rat microglia via MAP kinase signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuropeptides CRH, SP, HK-1, and Inflammatory Cytokines IL-6 and TNF Are Increased in Serum of Patients with Fibromyalgia Syndrome, Implicating Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroimmune connections between this compound-releasing hormone and mast cells: novel strategies for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neurotensin and CRH Interactions Augment Human Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gene - CRH [maayanlab.cloud]

- 16. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

Genetic Regulation of Pro-opiomelanocortin (POMC) Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pro-opiomelanocortin (POMC) gene holds a central role in a multitude of physiological processes, ranging from stress response and energy homeostasis to pigmentation. Its expression is intricately regulated in a tissue-specific manner, primarily within the anterior and intermediate lobes of the pituitary gland and in a specific population of neurons in the arcuate nucleus of the hypothalamus. The protein product of the POMC gene is a precursor that undergoes extensive post-translational processing to yield a diverse array of bioactive peptides, including adrenocorticotropic hormone (ACTH), α-, β-, and γ-melanocyte-stimulating hormones (MSHs), and β-endorphin. Dysregulation of POMC gene expression is implicated in several pathological conditions, including Cushing's disease, adrenal insufficiency, obesity, and cachexia, making it a critical target for therapeutic intervention.

This technical guide provides an in-depth exploration of the molecular mechanisms governing POMC gene expression. It details the key transcription factors, the complex signaling pathways that modulate their activity, and the epigenetic modifications that provide a further layer of control. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of POMC biology and the development of novel therapeutics targeting this vital system.

Core Regulatory Elements of the POMC Gene

The regulation of POMC gene expression is highly dependent on the cellular context, with distinct sets of regulatory elements and transcription factors driving its expression in the pituitary and the hypothalamus.

Pituitary Expression: In the pituitary corticotrophs and melanotrophs, the proximal promoter region, spanning approximately 480 base pairs upstream of the transcriptional start site, is crucial for cell-specific and hormonally regulated expression.[1] This region contains binding sites for a variety of transcription factors that integrate developmental cues and physiological signals.

Hypothalamic Expression: In contrast, POMC expression in the arcuate nucleus of the hypothalamus is governed by distal enhancer elements located approximately 10 to 12 kilobases upstream of the transcriptional start site.[2] Two key neuronal enhancers, nPE1 and nPE2, have been identified and are both necessary and sufficient for directing POMC expression in these neurons.[2]

Key Transcription Factors in POMC Regulation

A complex interplay of transcription factors dictates the precise spatial and temporal expression of the POMC gene. These factors can be broadly categorized as lineage-determining factors and signal-dependent factors.

| Transcription Factor | Family | Primary Site of Action | Key Function in POMC Regulation | References |

| Pitx1 | Paired-like homeodomain | Pituitary | A key activator of the POMC promoter, acting in concert with other factors.[3][4] | |

| Tpit (Tbx19) | T-box | Pituitary | A critical lineage-determining factor for corticotroph and melanotroph development; activates POMC transcription in cooperation with Pitx1.[3][4] Mutations in the human TPIT gene lead to isolated ACTH deficiency.[3] | |

| Nur77 (NGFI-B), Nurr1, NOR-1 | Orphan Nuclear Receptor | Pituitary | Mediate the stimulatory effect of Corticotropin-Releasing Hormone (CRH) on POMC transcription by binding to Nur response elements (NurREs) in the promoter.[3][5][6][7] | |

| STAT3 | Signal Transducer and Activator of Transcription | Hypothalamus, Pituitary | Mediates the effects of leptin and leukemia inhibitory factor (LIF) on POMC expression.[8][9] | |

| NeuroD1 | Basic helix-loop-helix | Pituitary | Cooperates with Pitx1 and Tpit to regulate corticotroph-specific POMC gene expression.[1][10] | |

| Glucocorticoid Receptor (GR) | Nuclear Receptor | Pituitary | Mediates the negative feedback repression of POMC transcription by glucocorticoids.[3][11] | |

| CREB | Basic Leucine Zipper | Pituitary | Binds to a second POMC promoter and regulates its transcriptional activity.[1] |

Signaling Pathways Modulating POMC Expression

The expression of the POMC gene is dynamically regulated by a variety of signaling pathways that respond to physiological cues. These pathways converge on the key transcription factors to fine-tune POMC transcription.

This compound-Releasing Hormone (CRH) Signaling Pathway

In pituitary corticotrophs, CRH is a primary stimulator of POMC transcription and ACTH secretion.[12] The binding of CRH to its receptor (CRHR1) activates the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[13] PKA then triggers downstream signaling cascades, including the MAPK/ERK pathway, which ultimately leads to the phosphorylation and activation of transcription factors such as Nur77 and CREB.[12][13]

Leptin Signaling Pathway

In hypothalamic neurons, the adipocyte-derived hormone leptin is a critical regulator of POMC expression, playing a key role in energy homeostasis. Leptin binds to the long form of the leptin receptor (LepRb), which activates the Janus kinase 2 (JAK2)-STAT3 signaling pathway.[14] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and directly binds to the POMC promoter to stimulate transcription.[8][14] Leptin signaling also involves the PI3K pathway.

Glucocorticoid Negative Feedback

Glucocorticoids, the end products of the hypothalamic-pituitary-adrenal (HPA) axis, exert a powerful negative feedback effect on POMC transcription in the pituitary.[3][11] The glucocorticoid receptor (GR), upon binding to glucocorticoids, translocates to the nucleus and represses POMC gene expression. This repression is mediated, at least in part, through a negative glucocorticoid response element (nGRE) located in the proximal POMC promoter.[3][11] The binding of GR to the nGRE is thought to interfere with the binding of other transcription factors, such as the COUP family of transcription factors.[3][11]

Epigenetic Regulation of POMC Expression

Epigenetic modifications, particularly DNA methylation, play a significant role in regulating POMC gene expression and have been linked to nutritional programming and the development of obesity.[15][16]

DNA Methylation: Studies have shown that the methylation status of the POMC promoter and enhancer regions can be influenced by maternal diet and early life nutrition.[12][15] Increased DNA methylation at the POMC promoter is associated with reduced gene expression and has been observed in obesity models following a high-fat diet.[15][17] This suggests that epigenetic silencing of the POMC gene may contribute to the development of metabolic diseases.

| Condition | Change in POMC DNA Methylation | Consequence on POMC Expression | Reference |

| High-Fat Diet | Increased methylation at the promoter | Decreased expression | [15][17] |

| Maternal Overnutrition | Increased methylation in offspring | Decreased expression in offspring | [16] |

Quantitative Data on POMC Gene Expression

The following tables summarize quantitative data from various studies on the regulation of POMC gene expression.

Table 1: Hormonal Regulation of POMC mRNA Expression

| Stimulus/Inhibitor | Cell Type/Model | Fold Change in POMC mRNA | Reference |

| CRH (10 nM) | Human Corticotrope Adenomas | ~1.63-fold increase | [18] |

| Dexamethasone (1-100 nM) | AtT20 cells | Dose-dependent decrease | [10] |

| Leptin (1-5 µM) | mHypoA-POMC/GFP cells | Dose-dependent increase | [19] |

| Adrenalectomy | Rat Anterior Pituitary | 15- to 20-fold increase | [20] |

Table 2: Regulation of POMC Promoter Activity (Luciferase Reporter Assays)

| Condition | Promoter Construct | Cell Type | Fold Change in Promoter Activity | Reference | | :--- | :--- | :--- | :--- | | CRH/LIF stimulation | Mouse Pomc first promoter | AtT20 cells | ~24-fold increase |[1] | | Dexamethasone | Rat Pomc promoter (-703/+58) | AtT20 cells | Dose-dependent decrease |[10] | | Tpit overexpression | -7kb POMC enhancer | αT3 cells | Significant increase |[21] | | Nur77 overexpression | POMC promoter | CV1 cells | Significant activation |[7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the genetic regulation of POMC gene expression.

Chromatin Immunoprecipitation (ChIP) Assay

The ChIP assay is used to determine the in vivo binding of a specific protein (e.g., a transcription factor) to a specific DNA sequence (e.g., the POMC promoter).

References

- 1. Two Distinctive POMC Promoters Modify Gene Expression in Cushing Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]

- 3. Glucocorticoid repression of pro-opiomelanocortin gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A pituitary cell-restricted T box factor, Tpit, activates POMC transcription in cooperation with Pitx homeoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Nur77 induction and activation are necessary for interleukin-1 stimulation of proopiomelanocortin in AtT-20 corticotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. researchgate.net [researchgate.net]

- 10. Role of NeuroD1 on the negative regulation of Pomc expression by glucocorticoid | PLOS One [journals.plos.org]

- 11. Tissue-specific activity of the pro-opiomelanocortin (POMC) gene and repression by glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ChIP protocol [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. Controlling hypothalamic DNA methylation at the Pomc promoter does not regulate weight gain during the development of obesity | PLOS One [journals.plos.org]

- 16. DNA Methylation in the Hypothalamic Feeding Center and Obesity [jomes.org]

- 17. Controlling hypothalamic DNA methylation at the Pomc promoter does not regulate weight gain during the development of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Proopiomelanocortin, glucocorticoid, and CRH receptor expression in human ACTH-secreting pituitary adenomas - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Glucocorticoids regulate proopiomelanocortin gene expression in vivo at the levels of transcription and secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Pituitary-Specific Enhancer of the POMC Gene with Preferential Activity in Corticotrope Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interaction of Corticotropin with Melanocortin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular interactions between adrenocorticotropic hormone (ACTH), also known as corticotropin, and the five subtypes of melanocortin receptors (MC1R, MC2R, MC3R, MC4R, and MC5R). We present a detailed summary of the binding affinities and functional potencies of ACTH at these receptors, consolidated into clear, quantitative tables. This guide elucidates the primary signaling pathways activated by these interactions, with a focus on the canonical Gαs-cAMP cascade and the emerging role of other pathways. Furthermore, we detail the critical function of melanocortin receptor accessory proteins (MRAPs) in modulating receptor function, particularly for the highly specific ACTH-MC2R interaction. To facilitate reproducible research, this document includes detailed, step-by-step protocols for essential experimental techniques: the radioligand binding assay for determining binding affinity and the cAMP accumulation assay for measuring functional potency. All signaling pathways and experimental workflows are visualized with high-contrast, clear diagrams using the DOT language for immediate comprehension.

Introduction: this compound and the Melanocortin System

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from the precursor protein pro-opiomelanocortin (POMC).[1] While its most recognized function is the stimulation of glucocorticoid synthesis and secretion from the adrenal cortex, ACTH is also a key ligand within the broader melanocortin system.[1] This system comprises five distinct G-protein coupled receptors (GPCRs), designated MC1R through MC5R, which are involved in a wide array of physiological processes.[2]

-

MC1R: Primarily expressed in melanocytes, it regulates skin pigmentation and has roles in inflammation.[1]

-

MC2R: Known as the ACTH receptor, it is almost exclusively expressed in the adrenal cortex and is essential for steroidogenesis.[1]

-

MC3R & MC4R: These are considered the "neural" receptors, predominantly found in the central nervous system where they regulate energy homeostasis, food intake, and sexual function.[1]

-

MC5R: Exhibits a wider distribution, including exocrine glands, and is involved in the regulation of sebaceous gland secretion.[1][2]

ACTH can activate all five MCRs, but its interaction profile displays significant receptor-specific nuances, most notably the exclusive activation of MC2R by ACTH among endogenous ligands.[2][3] Understanding the specifics of these interactions is crucial for the development of targeted therapeutics for a range of disorders, from endocrine and metabolic diseases to inflammatory conditions.

Quantitative Analysis of this compound-MCR Interaction

The affinity and potency of ACTH vary significantly across the five melanocortin receptor subtypes. Binding affinity is typically expressed as the inhibition constant (Ki) or dissociation constant (Kd), while functional potency is measured by the half-maximal effective concentration (EC50). The following tables summarize key quantitative data from studies on human (h) and mouse (m) receptors.

| Receptor | Ligand | Species | Assay Type | Ki (nM) | Reference |

| hMC1R | [Nle4, D-Phe7]-ACTH(1-24) | Human | Binding | 0.38 ± 0.05 | [4] |

| hMC3R | [Nle4, D-Phe7]-ACTH(1-24) | Human | Binding | 1.1 ± 0.1 | [4] |

| hMC4R | [Nle4, D-Phe7]-ACTH(1-24) | Human | Binding | 0.61 ± 0.08 | [4] |

| mMC2R | [¹²⁵I]-ACTH(1-39) | Mouse | Binding | ~0.130 | [5] |

Table 1: Binding Affinity of ACTH and Analogues at Melanocortin Receptors.

| Receptor | Ligand | Species | Assay Type | EC50 (nM) | Reference |

| mMC1R | ACTH(1-24) | Mouse | cAMP | 27.4 ± 3.8 | [3] |

| hMC2R | ACTH(1-24) | Human | cAMP | 1.45 ± 0.07 | [3] |

| mMC3R | ACTH(1-24) | Mouse | cAMP | 52.3 ± 1.5 | [3] |

| mMC4R | ACTH(1-24) | Mouse | cAMP | 8.8 ± 1.02 | [3] |

| mMC5R | ACTH(1-24) | Mouse | cAMP | 1.13 ± 0.12 | [3] |

| hMC1R | [Nle4, D-Phe7]-ACTH(1-24) | Human | cAMP | 0.09 ± 0.01 | [4] |

| hMC3R | [Nle4, D-Phe7]-ACTH(1-24) | Human | cAMP | 0.28 ± 0.04 | [4] |

| hMC4R | [Nle4, D-Phe7]-ACTH(1-24) | Human | cAMP | 0.15 ± 0.02 | [4] |

Table 2: Functional Potency of ACTH and Analogues at Melanocortin Receptors.

Signaling Pathways

The activation of MCRs by ACTH primarily initiates the Gαs signaling cascade. However, evidence also suggests coupling to other pathways, which may contribute to the diverse physiological responses to melanocortins.

Canonical Gαs-cAMP Pathway

Upon ACTH binding, the MCR undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gαs.[2] The activated Gαs subunit stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] cAMP then acts as a second messenger, primarily activating Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response, such as steroidogenesis in adrenal cells.[2]

Accessory Proteins: The Role of MRAPs

The function of MCRs, particularly MC2R, is critically dependent on Melanocortin Receptor Accessory Proteins (MRAPs). MRAP1 is a small, single-transmembrane protein that is absolutely required for the proper trafficking of MC2R to the cell surface and for enabling ACTH binding and subsequent signal transduction.[1] MRAP1 exists as an antiparallel homodimer that associates with the MC2R.[1] A second homolog, MRAP2, primarily expressed in the brain, has been shown to modulate the activity of other MCRs, such as MC4R, enabling them to be activated by ACTH.

Experimental Protocols

Accurate characterization of the interaction between this compound and MCRs relies on robust and reproducible in vitro assays. The following sections provide detailed methodologies for two cornerstone experiments.

Radioligand Binding Assay

This competitive binding assay is used to determine the binding affinity (Ki) of unlabeled ACTH by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To quantify the affinity of ACTH for a specific melanocortin receptor subtype.

Materials:

-

Cell Membranes: Membrane preparations from cells stably or transiently expressing the human MCR subtype of interest (e.g., HEK293 or CHO cells).

-

Radioligand: [¹²⁵I]-NDP-α-MSH (for MC1R, MC3R, MC4R, MC5R) or [¹²⁵I]-ACTH(1-39) (for MC2R).[4][5]

-

Competitor Ligand: Unlabeled ACTH(1-39) or ACTH(1-24).

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled NDP-α-MSH or ACTH.[6]

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA).[6]

-

Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester or filter plate system.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw the receptor membrane preparation on ice and dilute to the desired concentration (e.g., 5-20 µg protein per well) in ice-cold Assay Buffer.

-

Ligand Preparation:

-

Prepare serial dilutions of unlabeled ACTH in Assay Buffer to cover a wide concentration range (e.g., 10⁻¹² M to 10⁻⁶ M).

-

Dilute the radioligand in Assay Buffer to a final concentration near its Kd value (e.g., 0.05-0.1 nM for [¹²⁵I]-NDP-α-MSH).[7]

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add 25 µL Assay Buffer, 25 µL radioligand solution, and 50 µL of the diluted membrane preparation.

-

Non-specific Binding Wells: Add 25 µL of the non-specific binding control (e.g., 1 µM unlabeled NDP-α-MSH), 25 µL radioligand solution, and 50 µL of the diluted membrane preparation.[6]

-

Competition Wells: Add 25 µL of each ACTH serial dilution, 25 µL radioligand solution, and 50 µL of the diluted membrane preparation.

-

-

Incubation: Incubate the plate for 60-120 minutes at a suitable temperature (e.g., 37°C) with gentle agitation to reach binding equilibrium.[7]

-

Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Quantification: Dry the filter mat/plate, add scintillation fluid to each filter/well, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of unlabeled ACTH.

-

Determine the IC50 value (the concentration of ACTH that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

cAMP Accumulation Assay

This functional assay measures the ability of ACTH to stimulate the production of the second messenger cAMP, providing a measure of its potency (EC50).

Objective: To quantify the functional potency of ACTH at a specific melanocortin receptor subtype.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the MCR subtype of interest (and MRAP1 for MC2R).

-

Cell Culture Medium: DMEM or F12 supplemented with 10% FBS and antibiotics.

-

Agonist: ACTH(1-39) or ACTH(1-24).

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

Assay Buffer: PBS or serum-free medium.

-

cAMP Detection Kit: A commercial kit based on principles like HTRF, luminescence, or ELISA.

Procedure:

-

Cell Seeding: The day before the assay, seed the cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Agonist Preparation: Prepare serial dilutions of ACTH in Assay Buffer containing a fixed concentration of IBMX (e.g., 500 µM).

-

Assay Protocol:

-

Carefully remove the culture medium from the wells.

-

Add Assay Buffer containing IBMX to each well and pre-incubate for 15-30 minutes at 37°C.

-

Add the prepared ACTH dilutions to the respective wells. Include a vehicle control (buffer with IBMX only).

-

Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

-

-

Cell Lysis and Detection:

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit. This typically involves adding a lysis reagent followed by detection reagents.

-

-

Measurement: Read the plate using the appropriate instrument (e.g., luminometer for a luminescence-based assay).

-

Data Analysis:

-

Convert the raw signal (e.g., relative light units, RLU) to cAMP concentrations using a standard curve generated with known cAMP concentrations.

-

Plot the cAMP concentration against the log concentration of ACTH.

-

Determine the EC50 value (the concentration of ACTH that produces 50% of the maximal response) using a sigmoidal dose-response (variable slope) non-linear regression analysis.

-

References

- 1. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Novel Binding Motif of ACTH Analogues at the Melanocortin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Major pharmacological distinction of the ACTH receptor from other melanocortin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on Adrenocorticotropic Hormone (ACTH) and its Effects on the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adrenocorticotropic hormone (ACTH), a peptide hormone derived from pro-opiomelanocortin (POMC), is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily known for stimulating adrenal cortisol release.[1][2] However, a substantial body of evidence reveals that ACTH and its fragments exert direct, pleiotropic effects within the central nervous system (CNS) that are independent of adrenal steroidogenesis.[3][4] These effects are mediated largely through central melanocortin receptors (MCRs), influencing neuronal excitability, synaptic plasticity, neurotransmitter release, and complex behaviors such as learning and memory.[5][6][7] This document provides a comprehensive technical overview of the neural actions of ACTH, detailing its signaling pathways, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing the underlying mechanisms.

ACTH Synthesis and Melanocortin Receptors in the CNS

Origin of ACTH

ACTH is not solely a product of the pituitary gland. While corticotroph cells in the anterior pituitary are the primary source of circulating ACTH, the precursor molecule, POMC, is also synthesized in various brain regions, including the arcuate nucleus of the hypothalamus and the brainstem.[8] Tissue-specific post-translational processing of POMC by prohormone convertases (PCs) yields a spectrum of bioactive peptides, including ACTH and α-melanocyte-stimulating hormone (α-MSH).[8][9][10][11][12] This central production establishes ACTH as a neuropeptide capable of local neuromodulatory functions.[3]

Central Melanocortin Receptors (MCRs)

The actions of ACTH within the CNS are primarily mediated by a family of five G-protein-coupled receptors (GPCRs), the melanocortin receptors (MC1R-MC5R).[13][14] Of these, MC3R and MC4R are the most abundantly expressed in the brain and are considered the principal "neural" melanocortin receptors.[6] However, all five subtypes have been detected in various brain regions.[6] ACTH can act as an agonist at all MCRs except MC2R, which is largely confined to the adrenal cortex and exclusively binds full-length ACTH.[14] The widespread distribution of MC1R, MC3R, MC4R, and MC5R in the CNS—from the hypothalamus and amygdala to the hippocampus and cortex—provides the anatomical basis for ACTH's diverse neurological effects.[6][13][15]

Signaling Pathways of ACTH in the CNS

Activation of central MCRs by ACTH typically initiates a canonical signaling cascade involving the Gαs subunit of the G-protein complex. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[15] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, including ion channels, transcription factors, and synaptic proteins, thereby modulating neuronal function.

A key downstream consequence of this pathway is the modulation of transcription factors like the cAMP response element-binding protein (CREB), which plays a vital role in synaptic plasticity, learning, and memory. Additionally, the MCR signaling pathway can influence inflammatory processes within the brain, often through the inhibition of the pro-inflammatory transcription factor NF-κB.[15]

Caption: Canonical ACTH signaling cascade in a central nervous system neuron.

Neurophysiological and Behavioral Effects

Modulation of Neuronal Excitability and Synaptic Function

ACTH has been shown to directly alter the firing rates of neurons in various brain regions. Early studies demonstrated that iontophoretically applied ACTH has an excitatory effect on the majority of noradrenergic neurons in the locus coeruleus.[7] This suggests a direct role for ACTH in modulating arousal and attention systems.

Furthermore, ACTH plays a significant role in synaptic plasticity, a cellular mechanism underlying learning and memory. In epileptic Kcna1-null mice, a model for cognitive impairment, treatment with ACTH prevented the impairment of long-term potentiation (LTP) in the CA1 region of the hippocampus.[16][17] This neuroprotective effect on a key memory mechanism was observed to be independent of the hormone's anti-seizure activity, pointing to a direct nootropic effect.[16][17]

Regulation of Neurotransmitter Systems

The influence of ACTH extends to the regulation of various neurotransmitter systems.[5][18] Studies have shown that ACTH can influence the release of catecholamines. For instance, administration of ACTH leads to a significant increase in both epinephrine and norepinephrine secretion from the adrenal glands, and similar modulatory effects are suggested within the CNS.[19]

Crucially, ACTH has a direct, steroid-independent effect on the expression of corticotropin-releasing hormone (CRH) in the amygdala.[3][4] Systemic or central administration of ACTH potently reduces CRH mRNA in amygdala neurons.[4] This down-regulation is mediated by central melanocortin receptors and is not dependent on glucocorticoid feedback, providing a molecular mechanism for ACTH's efficacy in certain neurological and autoimmune disorders where CRH is implicated.[3][4]

Impact on Learning, Memory, and Behavior

A significant body of research has focused on the effects of ACTH and its fragments on cognitive functions.[5] Post-training administration of certain ACTH fragments (e.g., ACTH 4-10) can either enhance or impair memory consolidation, depending on the specific peptide sequence used.[20] This indicates that ACTH plays a complex, modulatory role in memory processing.[20]

Studies in rodent models have demonstrated that ACTH can ameliorate deficits in hippocampal-based learning and memory.[16] For example, in epileptic mice that show impaired spatial learning, a low-dose regimen of ACTH restored performance on the Barnes maze test.[16] The effects of ACTH on memory can also be state-dependent, with pre-test administration counteracting amnesia induced by post-training injections of the hormone.[21]

Quantitative Data Summary

The following tables summarize quantitative findings from key studies investigating the effects of ACTH on the CNS.

Table 1: Effects of ACTH Fragments on Memory Retention in Mice

| Peptide | Task | Optimal Dose (mg/kg) | Effect on Retention |

|---|---|---|---|

| ACTH 4-10 (L-Phe-7) | Passive & Active Avoidance | ~0.3 | Improved |

| ACTH 4-10 (D-Phe-7) | Passive & Active Avoidance | 1.0 - 3.0 | Impaired |

Data sourced from Flood et al. (1976).[20]

Table 2: Effect of ACTH Treatment on Plasma Hormone Levels and Amygdala CRH mRNA

| Treatment Group | Plasma ACTH (pg/ml) | Amygdala CRH mRNA (ROD) |

|---|---|---|

| Control | 118.5 ± 16.37 | 150 ± 20 |

| ACTH-treated | 695.0 ± 50.7 | 80 ± 15 |

| Adrenalectomized (ADX) | 296.3 ± 53.4 | 95 ± 10 |

| ADX + ACTH | 1475.0 ± 165.2 | 70 ± 12 |

ROD: Relative Optical Density. Data are representative values adapted from Brunson et al. (2001).[3]

Key Experimental Protocols

In Situ Hybridization (ISH) for CRH mRNA

This protocol is used to visualize and quantify the expression of this compound-releasing hormone (CRH) mRNA within specific brain regions, as described in studies investigating the direct effects of ACTH on the brain.[3]

Caption: Workflow for in situ hybridization to measure CRH mRNA levels.

Methodology:

-

Probe Preparation: A cRNA probe complementary to the target CRH mRNA is transcribed in the presence of a radiolabel, typically ³⁵S-UTP.

-

Tissue Preparation: Animals are euthanized, and brains are rapidly extracted and frozen. Coronal sections (e.g., 14 µm) are cut on a cryostat and thaw-mounted onto coated slides.

-

Hybridization: Slides are fixed, acetylated, and dehydrated. The radiolabeled probe in hybridization buffer is applied to the sections, which are then incubated overnight in a humidified chamber at an appropriate temperature (e.g., 55°C).

-

Washing and Detection: Slides undergo a series of stringent washes to remove non-specifically bound probe, followed by treatment with RNase A to digest any remaining single-stranded probe.

-

Autoradiography: The dried slides are apposed to X-ray film for a period of days to weeks.

-

Analysis: The developed film is digitized, and the signal intensity over specific brain regions (e.g., amygdala, paraventricular nucleus) is quantified using densitometry software.[3]

Barnes Maze for Spatial Learning and Memory

This protocol assesses hippocampal-dependent spatial memory, as used in studies evaluating the nootropic effects of ACTH in mouse models.[16][17]

Methodology:

-

Apparatus: A circular platform with a number of holes (e.g., 20) around its perimeter. A hidden escape box is placed beneath one of the holes. Visual cues are placed around the room to serve as spatial references.

-

Habituation: The mouse is placed in the center of the maze under a start chamber for a brief period before being allowed to explore.

-

Training Trials: The mouse is placed in the center and is motivated (e.g., by bright light or mild sound) to find the escape hole. The trial ends once the mouse enters the escape box or after a set time limit (e.g., 90 seconds). If the mouse fails to find the escape hole, it is gently guided to it. This is typically repeated for several trials per day over multiple days.

-

Probe Trial: 24 hours after the final training trial, the escape box is removed, and the mouse is allowed to explore the maze for a set duration.

-

Data Analysis: Key metrics recorded include latency to find the escape hole during training, number of errors (pokes into non-escape holes), and, during the probe trial, the time spent in the target quadrant and the number of pokes at the target hole location.

Implications for Drug Development

The direct, steroid-independent actions of ACTH in the CNS present significant opportunities for therapeutic development.

-

Neuroprotection and Cognition: The ability of ACTH to preserve LTP and improve cognitive function in models of epilepsy and neurodegeneration suggests that selective agonists for central melanocortin receptors (e.g., MC4R) could be developed as nootropic or neuroprotective agents.[16]

-

Neuroinflammation and Autoimmune Disorders: The regulation of CRH in the amygdala and the anti-inflammatory properties mediated by MCRs highlight potential targets for treating neuroinflammatory and autoimmune disorders affecting the CNS.[3][15]

-

Stress and Affective Disorders: By modulating key neuropeptides like CRH and neurotransmitter systems involved in arousal, ACTH-related compounds could offer novel approaches for managing stress-related and affective disorders.[3][22]

The development of MCR subtype-selective ligands is a critical path forward, allowing for the therapeutic exploitation of ACTH's beneficial CNS effects while minimizing the peripheral steroidogenic and other potential side effects associated with systemic ACTH administration.

References

- 1. ACTH Hormone: Roles, Regulation, and Health Implications [rupahealth.com]

- 2. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound (ACTH) Acts Directly on Amygdala Neurons to Down-Regulate this compound-Releasing Hormone Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (ACTH) acts directly on amygdala neurons to down-regulate this compound-releasing hormone gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Central nervous system and peripheral effects of ACTH, MSH, and related neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distribution and function of melanocortin receptors within the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Excitatory effects of ACTH on noradrenergic neurons of the locus coeruleus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis, Trafficking and Secretion of Pro-opiomelanocortin-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proopiomelanocortin-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. teachmephysiology.com [teachmephysiology.com]

- 11. researchgate.net [researchgate.net]

- 12. Proopiomelanocortin - Wikipedia [en.wikipedia.org]

- 13. Structure, function and regulation of the melanocortin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Melanocortin - Wikipedia [en.wikipedia.org]

- 15. Melanocortins in brain inflammation: the role of melanocortin receptor subtypes [pubmed.ncbi.nlm.nih.gov]

- 16. Adrenocorticotropic Hormone Protects Learning and Memory Function in Epileptic Kcna1-null mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Adrenocorticotropic hormone protects learning and memory function in epileptic Kcna1-null mice [escholarship.org]

- 18. Neurotransmitter regulation of ACTH release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ACTH stimulation of adrenal epinephrine and norepinephrine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of ACTH peptide fragments on memory formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Memory as a state dependent phenomenon: role of ACTH and epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

The Uncharted Territory: A Technical Guide to the Non-Adrenal Actions of Corticotropin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone derived from pro-opiomelanocortin (POMC), is classically recognized as the primary regulator of the hypothalamic-pituitary-adrenal (HPA) axis, stimulating the adrenal cortex to produce and release glucocorticoids.[1] However, a growing body of evidence reveals that ACTH exerts a multitude of direct, non-adrenal actions on a variety of peripheral and central tissues. These effects are mediated by a family of G-protein coupled receptors known as the melanocortin receptors (MCRs), of which there are five subtypes (MC1R to MC5R).[2] While the adrenal actions of ACTH are almost exclusively mediated by MC2R, its non-adrenal effects involve interactions with other MCR subtypes, often with distinct downstream signaling consequences.[3][4] This in-depth technical guide provides a comprehensive overview of the current research on the non-adrenal actions of corticotropin, focusing on its direct effects on melanocytes, adipocytes, immune cells, and neurons. We present quantitative data in structured tables, detail key experimental protocols, and provide visualizations of the implicated signaling pathways to facilitate a deeper understanding and spur further investigation in this burgeoning field of research.

I. Direct Effects of ACTH on Melanocytes: Beyond Hyperpigmentation